molecular formula C16H15ClN2O2 B4626956 N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide

N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide

Cat. No. B4626956
M. Wt: 302.75 g/mol
InChI Key: CAFOHEQAZZREEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, aiming to introduce specific functional groups to achieve desired molecular structures. For example, a study on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide demonstrates complex synthesis processes, which may share similarities with the compound due to the involvement of aromatic rings and amide linkages in their structures (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide has been elucidated using techniques like X-ray crystallography, which provides insights into their crystalline forms and molecular geometries. For instance, the structure of a related compound was determined to crystallize in the monoclinic crystal system, providing valuable data on the spatial arrangement of its molecular components (Geetha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures can reveal their reactivity and interaction with other molecules. The synthesis of N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide, for example, showcases the potential reactions such compounds can undergo, providing insights into their chemical properties and reactivity (Zhang Xiao-yong, 2005).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Research on related compounds often includes detailed physical property analyses to guide their application in various fields (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for chemical modifications, are fundamental to the application and further modification of compounds. Studies on compounds with similar chemical structures can shed light on these properties, aiding in the development of new materials and drugs (Liu et al., 2014).

Scientific Research Applications

1. Metabolic Transformations in Cancer Research

Research has shown the significance of N-acetylation and oxidation in the metabolic transformations of compounds similar to N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide. These transformations are vital in understanding the mode of action and therapeutic potential of anticancer drugs (Chua et al., 1999).

2. Implications in Antimalarial Activity

Compounds structurally related to N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide have demonstrated significant antimalarial activities. This is crucial in the development of new antimalarial drugs and understanding their mechanism of action (Werbel et al., 1986).

3. Roles in Histone Deacetylation

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar functional group, has shown to be an effective histone deacetylase (HDAC) inhibitor. This highlights the potential applications of similar compounds in cancer therapy and epigenetic studies (Zhou et al., 2008).

4. Inhibition of Carbonic Anhydrase

Compounds with similar structural elements have demonstrated the ability to inhibit carbonic anhydrase, which has implications in the treatment of various diseases, including glaucoma (Duffel et al., 1986).

5. Role in Chemoprevention

Research indicates that compounds like N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide can be candidate agents in cancer chemoprevention, showcasing their potential in preventative oncology (Boone et al., 1990).

6. Transformation in Water Treatment

Compounds structurally related have been studied for their transformation during water treatment processes, particularly chlorination. This is significant for understanding the fate of pharmaceuticals in water systems and their potential environmental impact (Bedner & Maccrehan, 2006).

properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-10-9-12(7-8-15(10)18-11(2)20)19-16(21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFOHEQAZZREEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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